molecular formula C20H19N3OS B2542337 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206987-81-6

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2542337
CAS No.: 1206987-81-6
M. Wt: 349.45
InChI Key: YLRJNENGUKUDCO-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a thioamide compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with N-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenyl and allyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide: Known for its potential use in research and industry.

    2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Another derivative with distinct properties.

Uniqueness

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its unique combination of the allyl and phenyl groups attached to the imidazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-phenyl-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-13-23-18(16-9-5-3-6-10-16)14-21-20(23)25-15-19(24)22-17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJNENGUKUDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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